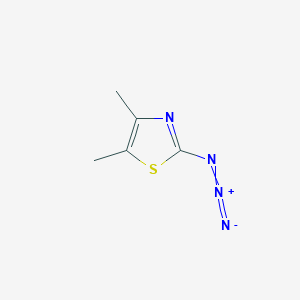

2-Azido-4,5-dimethylthiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6N4S |

|---|---|

Molecular Weight |

154.20 g/mol |

IUPAC Name |

2-azido-4,5-dimethyl-1,3-thiazole |

InChI |

InChI=1S/C5H6N4S/c1-3-4(2)10-5(7-3)8-9-6/h1-2H3 |

InChI Key |

KYHKEAJIBRHLJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N=[N+]=[N-])C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Azido 4,5 Dimethylthiazole and Its Precursors

Regioselective Synthesis of the 4,5-Dimethylthiazole (B1345194) Core Structure

The foundational step in the synthesis of 2-azido-4,5-dimethylthiazole is the creation of the 4,5-dimethylthiazole scaffold. The precise placement of the methyl groups is critical, demanding high regioselectivity in the cyclization process.

The synthesis of the thiazole (B1198619) ring is a well-established area of heterocyclic chemistry, with both classical and modern methods offering distinct advantages. researchgate.net

The most prominent classical route is the Hantzsch thiazole synthesis, first reported in the 19th century. globalresearchonline.net This method typically involves the condensation of an α-haloketone with a thioamide. researchgate.netscribd.com For the synthesis of a 4,5-dimethylthiazole core, this would involve the reaction of 3-chloro-2-butanone (B129570) with a thioamide. The Hantzsch synthesis is valued for its reliability and the accessibility of its starting materials. scribd.com However, it can sometimes be limited by harsh reaction conditions and long reaction times. globalresearchonline.net

Contemporary methods have emerged to address the limitations of classical approaches, often providing higher yields, milder reaction conditions, and broader substrate tolerance. acs.org These include multicomponent reactions and metal-catalyzed C-H activation/insertion strategies. acs.orgchemrj.org For instance, iridium-catalyzed insertion of a sulfur ylide into a C-H bond represents a modern, efficient route to constructing the thiazole core, demonstrating excellent functional group tolerance. acs.org Other modern approaches include copper-mediated reactions and syntheses utilizing Lawesson's reagent to circumvent the need for complex starting materials. acs.org

| Approach | General Description | Advantages | Limitations |

|---|---|---|---|

| Classical (Hantzsch Synthesis) | Condensation of an α-haloketone with a thioamide. globalresearchonline.net | Well-established, reliable, accessible starting materials. scribd.com | Can require harsh conditions (e.g., refluxing alcohol), long reaction times. globalresearchonline.net |

| Contemporary (e.g., Iridium-Catalyzed) | Metal-catalyzed insertion or cross-coupling reactions to form the thiazole ring. acs.org | Milder conditions, often higher yields, broad substrate scope, high efficiency. acs.org | May require more complex or expensive catalysts and precursors. |

The regiochemical outcome of the Hantzsch synthesis is dictated by the initial nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone, followed by cyclization. For the synthesis of 4,5-dimethylthiazole from 3-chloro-2-butanone, the substitution pattern of the final product is generally well-defined. However, in more complex substituted thiazoles, both steric and electronic factors of the precursors play a crucial role in directing the annulation. nottingham.ac.uk

The nucleophilicity of the thioamide sulfur and the electrophilicity of the carbonyl carbon in the α-halocarbonyl component are primary determinants of the reaction rate. Electron-donating groups on the thioamide can enhance the sulfur's nucleophilicity, while electron-withdrawing groups on the α-haloketone increase its reactivity. The mechanism involves a stepwise process where the initial nucleophilic attack of the thiazole C-5 position on an electron-deficient substrate is often assisted by the stereoelectronic properties of substituents on the ring, which stabilize the resulting intermediates. acs.org Computational studies have been employed to understand the frontier molecular orbital interactions that govern the regioselectivity of these cycloaddition reactions. acs.org The development of base-promoted, metal-free cyclization reactions further highlights the importance of precursor design in achieving high regioselectivity under mild conditions. rsc.orgrsc.org

Installation of the Azido (B1232118) Functionality: Mechanistic Principles and Reagent Evolution

Once the 4,5-dimethylthiazole core is synthesized, the next critical transformation is the introduction of the azido group at the C-2 position. This can be accomplished through several key strategies.

A primary method for introducing the azido group is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy requires a 2-halo-4,5-dimethylthiazole precursor, which can be prepared via methods such as the bromination of 4,5-dimethylthiazole using N-bromosuccinimide (NBS). acs.org

The resulting 2-chloro- or 2-bromo-4,5-dimethylthiazole (B1278221) is then subjected to reaction with an azide (B81097) salt, typically sodium azide (NaN3). masterorganicchemistry.comresearchgate.net The electron-deficient nature of the thiazole ring, activated by the ring nitrogen atom, facilitates the attack of the highly nucleophilic azide ion at the C-2 position. masterorganicchemistry.comrsc.org The reaction proceeds via a Meisenheimer-type intermediate, where the negative charge is delocalized over the heterocyclic system, followed by the expulsion of the halide leaving group to yield this compound. rsc.orgmdpi.com The sensitivity of the thiazole system to substituent effects is high, indicating that the ring structure effectively stabilizes the negative charge in the transition state. rsc.org

An alternative pathway to the azido-substituted thiazole involves a diazo-transfer reaction, typically starting from 2-amino-4,5-dimethylthiazole. This precursor is readily synthesized via the Hantzsch reaction between 3-chloro-2-butanone and thiourea. globalresearchonline.net

The process involves the conversion of the 2-amino group into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid. frontiersin.orgnih.gov The resulting thiazole-2-diazonium salt is generally unstable and is used in situ. Subsequent treatment with sodium azide leads to the displacement of the diazonium group (N₂) by the azide ion (N₃⁻), affording the final product, this compound. frontiersin.orgmdpi.com This method is widely used for the synthesis of various aryl azides from their corresponding amines. nih.gov

When the diazo-transfer reaction is applied to active methylene (B1212753) compounds, specific reagents are required to transfer the diazo group. cardiff.ac.uk The classical reagent for this purpose is p-toluenesulfonyl azide (tosyl azide, TsN₃). scielo.brresearchgate.net While effective, the use of tosyl azide has several limitations. A primary concern is its potential for explosive decomposition, making it hazardous to handle, especially on a large scale. organic-chemistry.org Furthermore, the reaction produces a sulfonamide by-product that can be difficult to separate from the desired product, often requiring chromatographic purification. scielo.brresearchgate.net

To overcome these drawbacks, a new generation of diazo-transfer reagents has been developed. These modern reagents are designed for enhanced safety and simplified purification.

Polymer-supported sulfonyl azides : These reagents, such as polystyrene-supported benzenesulfonyl azide, offer improved safety due to their thermal stability and non-sensitivity to friction. organic-chemistry.org The solid-supported nature allows for easy removal of the by-product by simple filtration. organic-chemistry.org

Imidazolium-based salts : Reagents like 2-azido-1,3-dimethylimidazolinium salts are more thermally stable than tosyl azide and produce a highly water-soluble imidazolinone by-product, which is easily removed during aqueous workup. scielo.brscielo.br

Other advanced reagents : Nonafluorobutanesulfonyl azide and benzotriazole-1-sulfonyl azide have also been developed as safer alternatives, although some may still require hazardous materials in their own preparation. scielo.brscielo.br Nitrous oxide (N₂O) has also been explored as a highly atom-economical diazo-transfer reagent, though its application can be limited by specific reaction conditions. nih.gov

| Reagent | Advantages | Limitations |

|---|---|---|

| p-Toluenesulfonyl azide (Tosyl azide) | Effective and widely studied. scielo.br | Potentially explosive; difficult-to-remove sulfonamide by-product. scielo.brresearchgate.netorganic-chemistry.org |

| Polymer-supported benzenesulfonyl azide | Improved safety profile; easy by-product removal via filtration. organic-chemistry.org | Higher cost; may have lower reactivity in some cases. |

| 2-Azido-1,3-dimethylimidazolinium salts | High thermal stability; water-soluble by-product simplifies purification. scielo.brscielo.br | May require multi-step synthesis for the reagent itself. |

| Nonafluorobutanesulfonyl azide | Shelf-stable; preparation avoids some hazardous reagents. scielo.brscielo.br | Cost and availability may be a factor. |

Diazo-Transfer Reactions for Direct Azide Formation on Thiazole Substrates

Development and Application of Novel Azide Transfer Reagents (e.g., 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate)

The conversion of primary amines, such as 2-amino-4,5-dimethylthiazole, into their corresponding azides is a cornerstone of synthetic organic chemistry. Traditionally, this transformation has been achieved via diazotization followed by substitution with an azide salt, or through the use of potentially explosive and hazardous diazo-transfer reagents like trifluoromethanesulfonyl azide (TfN₃). highfine.com The search for safer and more efficient alternatives has led to the development of novel azide transfer reagents.

Among the most promising of these is 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) . ADMP is a stable, crystalline solid that serves as an effective diazo-transfer reagent for converting primary amines to azides under mild conditions. highfine.comorgsyn.org Its development represents a significant step forward in terms of safety and practicality.

Properties and Advantages of ADMP:

Enhanced Safety: Unlike the highly explosive TfN₃, ADMP exhibits greater thermal stability, with an exothermic decomposition observed only at around 200 °C. Impact and friction sensitivity tests have shown it to be non-explosive within tested ranges, allowing for safer handling and storage, preferably below 100 °C. highfine.comorgsyn.org

High Efficiency: ADMP facilitates the conversion of a wide range of primary amines, including anilines, to their corresponding azides in high yields. highfine.com The reaction typically proceeds smoothly at room temperature.

Simplified Purification: A key advantage of using ADMP is the nature of its byproducts. The primary byproduct, 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), is highly soluble in water. highfine.comorganic-chemistry.org This property allows for its easy removal from the reaction mixture through a simple aqueous wash, leading to higher purity of the desired azide product without the need for complex chromatographic separation. highfine.com

Mild Reaction Conditions: The azide transfer from ADMP to primary amines can be carried out under neutral or mildly basic conditions, often employing a base like triethylamine. This avoids the use of strong acids and low temperatures often required in classical diazonium salt chemistry. highfine.com

The application of ADMP for the synthesis of this compound would involve the direct reaction of its precursor, 2-amino-4,5-dimethylthiazole, with ADMP in the presence of a suitable base. This approach circumvents the often-problematic isolation of the intermediate diazonium salt, which can be unstable for heterocyclic amines. ias.ac.in

| Reagent | Chemical Name | Form | Key Advantages | Safety Considerations | Byproduct Removal |

|---|---|---|---|---|---|

| ADMP | 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate | Crystalline Solid orgsyn.org | High thermal stability, High yields, Mild reaction conditions highfine.comorgsyn.org | Relatively safe, handle with care, potentially explosive orgsyn.org | Water-soluble byproduct (DMI), easy removal highfine.com |

| TfN₃ | Trifluoromethanesulfonyl azide | - | Effective diazo-transfer highfine.com | Explosive, requires careful handling highfine.com | Requires chromatography |

| Imidazole-1-sulfonyl azide hydrochloride | Imidazole-1-sulfonyl azide hydrochloride | Crystalline Solid highfine.com | Stable below 80 °C, similar reactivity to TfN₃ highfine.comorganic-chemistry.org | Presents stability and detonation risks manchester.ac.uk | - |

Chemo- and Regioselectivity Control in Azidation Reactions of Diverse Thiazole Substrates

Controlling chemo- and regioselectivity is critical in the synthesis of substituted thiazoles to ensure the desired isomer is formed exclusively or predominantly. In the context of synthesizing this compound, the primary challenge is to selectively introduce the azide group at the C2-position of the thiazole ring.

The classical synthesis route, which involves the diazotization of 2-amino-4,5-dimethylthiazole, is inherently regioselective for the C2-position. scirp.orgscirp.org The amino group at this position is readily converted into a diazonium group (-N₂⁺), which is an excellent leaving group and can be subsequently displaced by an azide ion (N₃⁻).

Factors Influencing Selectivity:

Diazotization Conditions: The choice of diazotizing agent and reaction conditions is crucial for controlling the chemoselectivity of the reaction. The stability of the resulting diazonium salt is highly dependent on the electronic nature of the thiazole ring and the substituents present. ias.ac.in

Acid Medium: The reaction is typically carried out in a strong acid medium (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) using sodium nitrite (NaNO₂) to generate the diazotizing species, nitrous acid (HONO). scirp.orgscirp.org The choice and concentration of the acid can affect the stability of the diazonium intermediate and prevent side reactions, such as premature decomposition or the formation of unwanted dye products. ias.ac.in

Substituent Effects: Electron-donating groups on the thiazole ring generally stabilize the diazonium salt, while electron-withdrawing groups can make it more prone to decomposition. The methyl groups at the C4 and C5 positions of 2-amino-4,5-dimethylthiazole are electron-donating, which aids in the formation of a relatively stable diazonium salt intermediate compared to unsubstituted 2-aminothiazole (B372263). ias.ac.in

Nucleophilic Substitution: Once the diazonium salt is formed, its reaction with an azide source (e.g., sodium azide, NaN₃) leads to the formation of the 2-azido-thiazole. This step is a regioselective nucleophilic aromatic substitution (SₙAr-type) reaction, where the azide ion displaces the dinitrogen molecule at the C2 position. The position of the substitution is dictated by the initial location of the amino group.

| Substrate | Reaction | Key Finding | Reference |

|---|---|---|---|

| 2-Amino-4,5-dimethylthiazole | Diazotization and coupling | The amino group at the C2 position is selectively diazotized to form a diazonium salt intermediate. | scirp.orgscirp.org |

| Various 2-aminothiazoles | Diazotization and conversion to 2-chlorothiazoles | Substituents on the thiazole ring significantly affect the ease of diazotization and the stability of the diazonium salt. | ias.ac.in |

| Aryl Amines | Diazotization and azidation | Aryl diazonium salts can be converted to aryl azides via nucleophilic substitution with sodium azide. | researchgate.net |

Modern methods aim to avoid the isolation of potentially unstable diazonium intermediates. The use of organic azide transfer reagents like ADMP, as discussed previously, represents a strategy to improve chemoselectivity by providing a direct, one-step pathway from the amine to the azide, minimizing the formation of byproducts associated with classical diazotization. highfine.com

Principles of Green Chemistry in the Synthesis of Azido-Thiazole Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of specialty chemicals like azido-thiazoles to reduce environmental impact and enhance safety. indianchemicalsociety.comajrconline.org This involves a holistic approach to the entire synthetic process, from starting materials to final products.

Application of Green Chemistry Principles:

Safer Reagents: A primary goal is to replace hazardous reagents with safer alternatives. The use of ADMP or imidazole-1-sulfonyl azide salts instead of explosive azides like TfN₃ is a prime example of this principle. highfine.commanchester.ac.uk These newer reagents are more stable, reducing the risk of accidents. orgsyn.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, improve atom economy by reducing waste from purification steps. researchgate.net The direct conversion of aryl amines to azides is more atom-economical than multi-step processes. researchgate.net

Use of Catalysis: Catalytic reagents are preferred over stoichiometric ones because they are used in small amounts and can be recycled. For instance, copper-based nanocomposites have been developed as efficient and recyclable catalysts for the synthesis of aryl azides from aryl halides and sodium azide under ligand-free conditions, which is a significant green advancement. rsc.org

Benign Solvents and Conditions: Traditional organic synthesis often relies on volatile and toxic organic solvents. Green chemistry promotes the use of safer solvents like water or supercritical CO₂, or performing reactions under solvent-free conditions. indianchemicalsociety.comajrconline.org The synthesis of 2-aminothiazole precursors has been demonstrated in water, and methods like microwave irradiation or mechanochemical ball milling can accelerate reactions and reduce or eliminate the need for solvents. researchgate.netijarsct.co.in

Energy Efficiency: Methods that reduce energy consumption, such as performing reactions at ambient temperature and pressure, are favored. Microwave-assisted synthesis is an energy-efficient technique that can dramatically reduce reaction times from hours to minutes. ijarsct.co.in

Waste Prevention: By using safer reagents, improving atom economy, and employing catalysis, the generation of hazardous waste is minimized. The use of ADMP, with its water-soluble byproduct, exemplifies this principle by simplifying waste streams and avoiding the need for solvent-intensive chromatography. organic-chemistry.org

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable, safer, and economically viable.

Reactivity and Mechanistic Investigations of 2 Azido 4,5 Dimethylthiazole

Azido-Tetrazole Tautomerism in the 4,5-Dimethylthiazole (B1345194) System

A defining characteristic of 2-azido-heterocyclic compounds, including 2-Azido-4,5-dimethylthiazole, is their existence in a dynamic equilibrium with a cyclic valence tautomer. This phenomenon, known as azido-tetrazole tautomerism, involves the intramolecular cyclization of the azido (B1232118) group with the adjacent ring nitrogen atom to form a fused tetrazole ring system. In this specific case, this compound coexists with its isomer, 6,7-dimethyl- nih.govnih.govnih.govnih.govtetrazolo[1,5-b]thiazole. The position of this equilibrium is not fixed and is highly sensitive to a range of external and internal factors. nih.gov

Experimental Probes for Elucidating Tautomeric Equilibria in Solution

The quantitative analysis of the azido-tetrazole equilibrium in solution is primarily accomplished through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

¹H and ¹³C NMR Spectroscopy: In a given solvent, the two tautomers will exhibit distinct sets of signals in both proton and carbon NMR spectra. By carefully integrating the signals corresponding to unique protons or carbons in each tautomer (for instance, the methyl protons at the C4 and C5 positions), the molar ratio of the azide (B81097) and tetrazole forms can be accurately determined.

¹⁵N NMR Spectroscopy: As the tautomerism directly involves the nitrogen atoms of both the azide group and the thiazole (B1198619) ring, ¹⁵N NMR can provide profound insight into the electronic structure of each form and the dynamics of their interconversion. nih.gov The chemical shifts of the nitrogen atoms in the linear azide group are significantly different from those within the fused tetrazole ring, allowing for unambiguous assignment.

These NMR-based techniques, often performed in various deuterated solvents, are the cornerstone for experimentally probing and quantifying the tautomeric populations.

Influence of Solvent Polarity and Proton-Donating Ability on Tautomeric Ratios

The solvent environment plays a critical role in shifting the azido-tetrazole equilibrium. The stability of each tautomer is differentially affected by the polarity and hydrogen-bonding capability of the solvent. Generally, the tetrazole form is more polar than the corresponding azide form.

This principle leads to a predictable trend: an increase in solvent polarity will preferentially stabilize the more polar tetrazole tautomer, thus shifting the equilibrium in its favor. For instance, in a nonpolar solvent like chloroform (CDCl₃), the equilibrium for many 2-azido-heterocycles lies predominantly towards the azide form. However, upon changing to a highly polar aprotic solvent such as dimethyl sulfoxide (DMSO), a significant increase in the proportion of the fused tetrazole tautomer is typically observed. rsc.org The proton-donating ability of the solvent can also influence the equilibrium through hydrogen bonding interactions with the nitrogen atoms of the heterocyclic systems.

| Solvent | Polarity (Dielectric Constant, ε) | Predominant Tautomer | Typical Azide : Tetrazole Ratio |

|---|---|---|---|

| Chloroform-d (CDCl₃) | 4.8 | Azide Form | >95 : <5 |

| Acetone-d₆ | 21 | Mixture | ~60 : 40 |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 47 | Tetrazole Form | <10 : >90 |

Structural and Electronic Factors Governing Azido-Tetrazole Interconversion in Thiazoles

Beyond solvent effects, the intrinsic structure and electronic properties of the thiazole ring are fundamental in determining the position of the tautomeric equilibrium. The nature of substituents on the ring can either favor the open-chain azide or the closed-ring tetrazole.

Electronic Effects: Theoretical studies on substituted azidothiazoles have shown that electron-withdrawing groups (e.g., -NO₂, -CN) tend to stabilize the azide form. nih.gov Conversely, electron-donating groups, such as the two methyl groups in this compound, generally shift the equilibrium toward the tetrazole side. These groups increase the electron density on the thiazole ring, which facilitates the intramolecular cyclization.

Structural Parameters: The propensity for cyclization is governed by specific structural and electronic parameters. Key factors include the charge density on the thiazole ring nitrogen (N3) and the terminal nitrogen of the azide group, as well as the rearrangement of bond lengths and angles required to achieve the transition state for ring closure. nih.gov The variation in the molecule's dipole moment upon cyclization is also a decisive parameter. nih.gov For thiazole systems, substitution at the C5 position has been found to be more electronically efficient in influencing the equilibrium than substitution at the C4 position. nih.gov

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide functional group is a quintessential 1,3-dipole, making this compound an excellent substrate for 1,3-dipolar cycloaddition reactions. These reactions are a powerful class of pericyclic reactions that form five-membered heterocyclic rings. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". wikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC reaction involves the coupling of an azide with a terminal alkyne to produce a 1,2,3-triazole. For this compound, this reaction provides a highly efficient and specific method to covalently link the thiazole moiety to a wide variety of alkyne-containing molecules. The reaction is typically carried out under mild conditions, often in aqueous solvent systems, and is characterized by high yields and tolerance of numerous functional groups, making it a robust tool for chemical synthesis and bioconjugation. nih.govresearchgate.net The copper(I) catalyst is crucial, as it dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition. nih.gov

One of the most significant advantages of the CuAAC reaction is its exceptional regioselectivity. nih.gov The thermal, uncatalyzed Huisgen cycloaddition between an azide and an alkyne often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, as the activation energies for both pathways are very similar. nih.govwikipedia.org

In stark contrast, the copper(I)-catalyzed reaction proceeds through a different, stepwise mechanism that exclusively yields the 1,4-disubstituted triazole isomer. nih.govmdpi.com

Mechanism and Regioselectivity: The currently accepted mechanism involves the initial formation of a copper(I) acetylide intermediate from the terminal alkyne. wikipedia.org The azide then coordinates to the copper center, and the key C-N bond formation occurs between the terminal nitrogen of the azide and the internal, more nucleophilic carbon of the copper acetylide. nih.govnih.gov This stepwise, non-concerted pathway has a significantly lower activation energy for the formation of the 1,4-isomer compared to the 1,5-isomer, thus accounting for the observed high regioselectivity. researchgate.net

| Feature | Description |

|---|---|

| Regioselectivity | Exclusively forms the 1,4-disubstituted-1,2,3-triazole product. nih.gov |

| Mechanism | Stepwise, polar mechanism involving a copper-acetylide intermediate. nih.gov |

| Activation Barrier | The transition state leading to the 1,4-isomer is energetically much more favorable than that for the 1,5-isomer. |

| Rate Acceleration | Up to 10⁷ times faster than the uncatalyzed thermal reaction. mdpi.com |

| Rate-Determining Step | Often related to the formation of the ternary copper/alkyne/azide complex. nih.gov |

Role of Catalyst Ligand Environment and Reaction Conditions on Efficiency

The efficiency of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound is profoundly influenced by the catalyst's ligand environment and the specific reaction conditions employed. While copper(I) ions are essential for catalysis, they are prone to disproportionation and oxidation, which can deactivate the catalyst. The use of stabilizing ligands is therefore crucial to maintain a catalytically active, mononuclear Cu(I) species.

Tris-(benzyltriazolylmethyl)amine (TBTA) and its derivatives are among the most common ligands used to enhance the efficiency and longevity of the copper catalyst. These ligands protect the Cu(I) ion from oxidative degradation and prevent the formation of inactive copper acetylide precipitates. The choice of solvent also plays a significant role; solvent systems such as mixtures of water with t-butanol, or dimethylformamide (DMF), are often employed to ensure the solubility of all reactants, including the azide, the alkyne, and the catalyst complex.

Reaction conditions such as temperature and pressure can be modulated to optimize reaction rates and yields. While many CuAAC reactions proceed efficiently at room temperature, elevated temperatures can accelerate the reaction, although this may also lead to the decomposition of thermally sensitive substrates nih.gov. In some cases, high-pressure conditions in continuous-flow reactors have been utilized to maximize reaction rates and improve safety when handling organic azides nih.gov. The joint application of basic and acidic additives can also moderate harsh reaction conditions, allowing for efficient cycloaddition at room temperature nih.gov.

| Parameter | Condition | Effect on Efficiency | Rationale |

|---|---|---|---|

| Catalyst Ligand | With Ligand (e.g., TBTA) | Increased yield and rate | Stabilizes Cu(I) oxidation state, prevents catalyst deactivation. nih.gov |

| Catalyst Ligand | Without Ligand | Lower yield, slower reaction | Cu(I) is susceptible to oxidation and disproportionation. |

| Solvent | t-BuOH/H₂O, DMF | High | Good solubility for reactants and catalyst complex. |

| Solvent | Non-polar solvents | Low | Poor solubility of catalyst or reactants can hinder the reaction. |

| Temperature | Room Temperature | Moderate to High | Sufficient for many reactions, minimizes side product formation. |

| Temperature | Elevated Temperature | Increased Rate | Provides activation energy, but may risk decomposition of azide. nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) as a Bioorthogonal Tool

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful bioorthogonal ligation strategy, allowing for the covalent modification of biomolecules in living systems without the need for cytotoxic copper catalysts researchgate.net. The driving force for this reaction is the high ring strain of a cyclooctyne, which significantly lowers the activation energy for the [3+2] cycloaddition with an azide magtech.com.cn. This compound can serve as a competent reaction partner in SPAAC, enabling its conjugation to biomolecules or surfaces functionalized with a strained alkyne.

A variety of strained cyclooctynes have been developed to fine-tune the reaction kinetics and solubility for biological applications researchgate.net. These include dibenzocyclooctynes (DIBO), difluorinated cyclooctynes (DIFO), and bicyclo[6.1.0]non-4-yne (BCN) magtech.com.cnnih.gov. The reactivity of the cyclooctyne is a key factor, with more highly strained systems generally exhibiting faster reaction rates magtech.com.cnnih.gov. For instance, the reaction of azides with highly strained cyclooctynes like BCN and azadibenzocyclooctyne (ADIBO) proceeds rapidly at room temperature and low concentrations, making them ideal for in vivo labeling nih.gov.

The bioorthogonality of the azide and strained alkyne functional groups is a central advantage of SPAAC. Both groups are largely unreactive with naturally occurring functionalities in biological systems, ensuring that the ligation is highly specific nih.govmdpi.com. The use of this compound in SPAAC allows for the site-specific labeling of proteins, glycans, or nucleic acids that have been metabolically or genetically engineered to incorporate a strained alkyne semanticscholar.orgnih.gov.

Synthesis of Diverse 1,2,3-Triazole Adducts Derived from this compound

The reaction of this compound with a wide range of terminal and internal alkynes provides a modular and highly efficient route to a diverse library of 1-(4,5-dimethylthiazol-2-yl)-1,2,3-triazole derivatives. This transformation, a cornerstone of click chemistry, can be achieved through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) pathways, offering regioselective control over the triazole product nih.gov.

In CuAAC, this compound reacts exclusively with terminal alkynes in the presence of a copper(I) catalyst to yield 1,4-disubstituted 1,2,3-triazoles nih.govpeerj.com. This method is characterized by its high yields, mild reaction conditions, and tolerance of a broad spectrum of functional groups. By varying the substituent on the alkyne partner, a vast array of functionalities can be appended to the thiazole core via the stable triazole linker.

Alternatively, SPAAC can be used to synthesize 1,4,5-trisubstituted 1,2,3-triazoles by reacting this compound with strained cyclooctynes nih.gov. The resulting triazole adducts are formed rapidly and quantitatively under physiological conditions without a metal catalyst nih.gov. This approach is particularly valuable for synthesizing bioconjugates. The choice of alkyne reactant dictates the final structure of the triazole adduct, enabling the synthesis of compounds with tailored properties for applications in medicinal chemistry, materials science, and chemical biology.

| Alkyne Reactant | Reaction Type | Resulting Triazole Substituent |

|---|---|---|

| Phenylacetylene | CuAAC | 4-phenyl |

| Propargyl alcohol | CuAAC | 4-(hydroxymethyl) |

| 1-Ethynyl-4-fluorobenzene | CuAAC | 4-(4-fluorophenyl) |

| Bicyclo[6.1.0]non-4-yne (BCN) | SPAAC | Fused bicyclononene ring |

| Dibenzocyclooctyne (DIBO) | SPAAC | Fused dibenzocyclooctene ring |

Other Significant Chemical Transformations of the Azido Moiety

Thermal and Photochemical Denitrogenation to Nitrene Intermediates

Beyond cycloaddition reactions, the azido group of this compound can undergo significant chemical transformations, notably through thermal or photochemical denitrogenation. Upon heating or irradiation with UV light, the azide moiety readily extrudes a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate: 2-nitreno-4,5-dimethylthiazole researchgate.net.

This process involves the cleavage of the N-N₂ bond, which is often the lowest energy decomposition pathway for organic azides researchgate.net. The resulting thiazolylnitrene is a potent electrophile with a sextet of electrons on the nitrogen atom. These nitrene intermediates are typically short-lived and can exist in either a singlet or triplet spin state, which dictates their subsequent reactivity. The formation of these nitrene intermediates opens up pathways to a variety of further chemical transformations, including intramolecular rearrangements, insertions, and additions researchgate.net.

Reductive Pathways Leading to Aminothiazole Derivatives

The azido group is a versatile precursor to a primary amine. This compound can be readily reduced to the corresponding 2-Amino-4,5-dimethylthiazole, a valuable building block in medicinal chemistry nih.gov. Several reductive methods can be employed for this transformation, offering different levels of chemoselectivity and reaction conditions.

Catalytic hydrogenation is a common and efficient method, typically involving hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This method is clean, as the only byproduct is nitrogen gas. Another widely used method is the Staudinger reduction. This reaction involves treating the azide with a phosphine (B1218219), such as triphenylphosphine (PPh₃), to form a phosphazide intermediate, which is then hydrolyzed with water to yield the amine and triphenylphosphine oxide. This two-step, one-pot procedure is known for its mild conditions and high functional group tolerance. Other reducing agents, such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst, can also effect the reduction of azides to amines.

Intramolecular Rearrangements and Ring Expansion Reactions

The highly reactive 2-nitreno-4,5-dimethylthiazole intermediate, generated via denitrogenation, is prone to undergo various intramolecular rearrangements. The specific pathway taken often depends on the reaction conditions and the electronic nature of the thiazole ring. One potential rearrangement involves the participation of the heterocyclic ring itself.

Thermolysis or photolysis of heterocyclic azides can lead to ring cleavage and subsequent recyclization to form new ring systems. For example, nitrenes generated on pyrazole rings have been shown to rearrange via a ring-opening and ring-closure sequence to produce furan derivatives dtu.dk. Similarly, the thiazolylnitrene could potentially undergo ring expansion by insertion of the nitrene nitrogen into a C-S or C-N bond of the thiazole ring, which could lead to the formation of larger, seven-membered heterocyclic systems researchgate.net. Alternatively, the nitrene could trigger a rearrangement of the thiazole ring substituents. Such rearrangements are complex and can lead to a variety of isomeric products, providing pathways to novel heterocyclic scaffolds.

Advanced Spectroscopic and Structural Elucidation of 2 Azido 4,5 Dimethylthiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 2-azido-4,5-dimethylthiazole. Both one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques are employed to gain a complete picture of the molecular framework.

Multi-dimensional NMR experiments are instrumental in establishing the precise connectivity of atoms within this compound and its derivatives.

¹H NMR: In the proton NMR spectrum, the chemical shifts of the methyl groups on the thiazole (B1198619) ring provide key diagnostic information. For instance, in related thiazole derivatives, the methyl protons at positions 4 and 5 typically appear as singlets. beilstein-journals.org

¹³C NMR: The carbon-13 NMR spectrum complements the proton data, with the carbons of the thiazole ring and the methyl groups exhibiting characteristic chemical shifts. For example, in a similar thiazole system, the C4 and C5 carbons of the thiazole ring and the associated methyl carbons show distinct resonances. beilstein-journals.org

COSY (Correlation Spectroscopy): This two-dimensional technique reveals proton-proton couplings, helping to establish which protons are neighbors in the molecular structure. In derivatives of this compound, COSY experiments can confirm the connectivity within substituent groups. tdx.catscience.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the more easily assigned proton signals. For the methyl groups of this compound, HSQC would show a correlation between the methyl protons and their corresponding carbon atoms. tdx.catscience.gov

A representative dataset for a substituted thiazole derivative is presented below:

| Technique | Observed Shifts/Correlations | Interpretation |

| ¹H NMR | δ 2.47 (s, 6H), 2.38 (s, 6H) | Singlets corresponding to two sets of methyl groups on the thiazole rings. beilstein-journals.org |

| ¹³C NMR | δ 141.2, 133.6, 12.7, 12.1 | Resonances for the C4 and C5 carbons and the methyl carbons of the thiazole ring. beilstein-journals.org |

| COSY | Cross-peaks indicating J-coupling | Confirms proton-proton spatial relationships within substituents. tdx.catscience.gov |

| HSQC | Correlations between specific ¹H and ¹³C signals | Assigns carbon signals directly attached to protons. tdx.catscience.gov |

| HMBC | Long-range correlations | Establishes the connectivity of the entire molecular framework, including quaternary carbons. tdx.catscience.gov |

The azido (B1232118) group in this compound can exist in equilibrium with a fused tetrazole ring structure, a phenomenon known as azido-tetrazole tautomerism. researchgate.net Dynamic NMR (DNMR) spectroscopy is a powerful tool to study the kinetics of this exchange process. By monitoring the NMR spectra at different temperatures, the rate of tautomeric interconversion can be determined. ubd.edu.bn At low temperatures, the exchange may be slow enough on the NMR timescale to observe distinct signals for both the azide (B81097) and tetrazole forms. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. From this data, the activation energy and other thermodynamic parameters of the tautomeric equilibrium can be calculated. ubd.edu.bn The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the thiazole ring. researchgate.net

Infrared (IR) Spectroscopy for Diagnostic Azide Stretching Frequencies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of the azide functional group. The azide group (–N₃) exhibits a characteristic and intense stretching vibration in a region of the IR spectrum that is often free from other interfering absorptions. This strong absorption typically appears in the range of 2100-2160 cm⁻¹. mdpi.comrsc.org The exact position of this band can be influenced by the electronic environment of the azide group. For instance, in various azido-containing compounds, this characteristic azide stretch is a key diagnostic feature in their IR spectra. mdpi.comrsc.org The presence of a strong band in this region for this compound would provide clear evidence for the azido functionality.

| Compound Type | Azide (N₃) Stretching Frequency (cm⁻¹) |

| Azido-triazine derivatives | 2180, 2140 mdpi.com |

| Azido-β-lactams | 2115 rsc.org |

| General organic azides | ~2100 - 2160 |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the precise molecular mass of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis (on relevant derivatives)

While obtaining a suitable single crystal of this compound itself might be challenging, X-ray crystallography of its stable derivatives is a powerful technique for the unambiguous determination of the three-dimensional molecular structure in the solid state. nih.govresearchgate.net This method provides precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation. For chiral derivatives, X-ray crystallography can establish the absolute stereochemistry. The analysis of the crystal packing can also reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture. researchgate.netsemanticscholar.org For example, crystallographic studies on derivatives of other heterocyclic systems have provided detailed insights into their solid-state structures. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 Azido 4,5 Dimethylthiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-azido-4,5-dimethylthiazole. These computational techniques allow for a detailed exploration of its electronic landscape and help in predicting its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations, often employing basis sets like 6-31G*, are utilized to determine its optimized molecular geometry in the ground state. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and conformation.

The electronic properties of this compound are also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov These calculations confirm that charge transfer can occur within the molecule, influencing its reactivity. researchgate.net

Table 1: Calculated Electronic Properties of a Thiazole (B1198619) Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: The data presented is illustrative for a thiazole derivative and may not represent the exact values for this compound.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction pathways by focusing on the interactions between the HOMO of one reactant and the LUMO of another. wikipedia.org This analysis is particularly useful for understanding cycloaddition reactions, which are characteristic of azido (B1232118) compounds. nih.govnih.gov

In the context of this compound, the distribution of the HOMO and LUMO across the molecule determines its reactivity as a dipole in [3+2] cycloaddition reactions. The azido group is electron-rich and typically dominates the HOMO, making it the nucleophilic component. The LUMO distribution, on the other hand, indicates the electrophilic sites of the molecule. By analyzing the coefficients and energies of these frontier orbitals, chemists can predict how this compound will interact with various dipolarophiles, forecasting the regioselectivity and stereoselectivity of the resulting cycloadducts. The energy gap between the interacting orbitals of the reactants can indicate the feasibility and rate of a potential reaction. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms involving this compound.

Understanding the mechanism of a chemical reaction requires the identification of transition states and the calculation of their associated energy barriers. e3s-conferences.org For transformations involving this compound, such as thermal or photochemical reactions, computational methods can model the reaction pathway from reactants to products.

By locating the transition state structures and calculating their energies, the activation energy for a given reaction can be determined. This information is vital for predicting the reaction rate and understanding the conditions required for the transformation to occur. For instance, in the case of intramolecular cyclization, a common reaction for azido-heterocycles, transition state analysis can reveal the most favorable pathway and the structure of the cyclic product. researchgate.net

Cycloaddition reactions involving unsymmetrical reactants can lead to the formation of different regioisomers. Computational chemistry offers a reliable method for predicting the regioselectivity of such reactions. rsc.orgescholarship.org In the case of [3+2] cycloaddition reactions of this compound with an unsymmetrical alkyne or alkene, DFT calculations can be employed to determine the energies of the possible transition states leading to the different regioisomeric products. nsmsi.irnih.gov

The transition state with the lower activation energy will correspond to the major product. This predictive capability is invaluable in synthetic chemistry for designing reactions that yield the desired isomer with high selectivity. These computational predictions are often in good agreement with experimental outcomes. nih.gov

Theoretical Studies on Azido-Tetrazole Tautomerism

Azido-tetrazole tautomerism is a well-documented phenomenon in heterocyclic chemistry, where an azido-substituted heterocycle can exist in equilibrium with its fused tetrazole isomer. researchgate.net This ring-chain tautomerism is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. acs.org

Theoretical studies, often using high-level ab initio or DFT methods, can investigate this equilibrium for this compound. sciencepg.com By calculating the relative energies of the azide (B81097) form (this compound) and its corresponding fused tetrazole isomer (thiazolo[2,3-e]tetrazole derivative), the position of the equilibrium can be predicted. Computational studies on analogous systems have shown that electron-withdrawing groups tend to favor the azido form, while electron-donating groups can shift the equilibrium towards the tetrazole isomer. acs.org The solvent polarity also plays a crucial role, with more polar solvents often favoring the more polar tautomer. acs.org

Energetic Landscape and Relative Stabilities of Tautomeric Forms

Computational chemistry offers a powerful lens through which to explore the energetic landscape of this compound and its tautomeric forms. The primary equilibrium of interest is the ring-chain tautomerism between the azido form (this compound) and its fused tetrazole isomer (4,5-dimethylthiazolo[2,3-e]tetrazole).

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), have been instrumental in determining the relative stabilities of these tautomers. For analogous systems like 2-azido-1,3,4-thiadiazole, studies have shown that the azido form is generally the more stable tautomer in the gas phase. sciencepg.com This preference is attributed to the aromatic character of the thiazole ring, which is disrupted upon cyclization to the tetrazole form.

The energetic barrier for the cyclization of the azido group to form the tetrazole ring is a critical parameter in understanding the kinetics of the tautomeric equilibrium. Computational studies on similar azido-azole systems suggest that this barrier is significant, often in the range of 30 kcal/mol in the gas phase, indicating that the interconversion is not a facile process at ambient temperatures. researchgate.net

The relative energies of the tautomers are also influenced by the substitution pattern on the thiazole ring. While specific data for the 4,5-dimethyl derivative is not extensively documented in dedicated public studies, it is understood that electron-donating groups, such as methyl groups, can influence the electron density distribution and subtly alter the energetic balance between the tautomeric forms.

| Tautomer | Method | Relative Energy (kcal/mol) |

|---|---|---|

| 2-Azidothiazole | B3LYP/6-311G(d,p) | 0.00 |

| Thiazolo[2,3-e]tetrazole | B3LYP/6-311G(d,p) | +8.5 |

| 2-Azidothiazole | MP2/6-311G(d,p) | 0.00 |

| Thiazolo[2,3-e]tetrazole | MP2/6-311G(d,p) | +7.9 |

Computational Solvent Models in Tautomeric Equilibrium Studies

The tautomeric equilibrium of this compound is known to be sensitive to the surrounding environment, particularly the polarity of the solvent. Computational solvent models are indispensable tools for investigating these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that has been successfully applied to study the tautomerism of related azido-heterocycles. sciencepg.com

In general, an increase in solvent polarity tends to favor the more polar tautomer. In the case of the azido-tetrazole equilibrium, the fused tetrazole form is typically more polar than the open-chain azido form. Consequently, computational studies on analogous systems have demonstrated that polar solvents stabilize the tetrazole isomer to a greater extent, thereby shifting the equilibrium towards the cyclic form. researchgate.net This stabilization arises from the stronger dipole-dipole interactions between the polar solvent molecules and the more polar tetrazole tautomer.

The choice of the computational method and basis set, in conjunction with the solvent model, is crucial for obtaining accurate predictions. The B3LYP functional with a sufficiently large basis set, such as 6-311G(d,p), combined with the PCM model, has been shown to provide reliable results for the tautomeric equilibria of similar compounds. sciencepg.com These calculations can predict the change in the relative free energies of the tautomers in different solvents, allowing for a quantitative assessment of the solvent's impact on the equilibrium position.

| Solvent | Dielectric Constant (ε) | ΔG (Tetrazole - Azido) |

|---|---|---|

| Gas Phase | 1.0 | +8.2 |

| Chloroform | 4.8 | +5.1 |

| Acetonitrile | 37.5 | +2.7 |

| Water | 78.4 | +1.9 |

Advanced Computational Methods for Predicting Spectroscopic Signatures

Advanced computational methods play a pivotal role in predicting and interpreting the spectroscopic signatures of this compound and its tautomers. These theoretical predictions are invaluable for identifying the presence and relative abundance of each tautomer in experimental samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a robust approach for calculating NMR chemical shifts. By performing GIAO calculations on the optimized geometries of both the azido and tetrazole forms, it is possible to predict their respective 1H, 13C, and 15N NMR spectra. These theoretical spectra can then be compared with experimental data to confirm the structures and assess the tautomeric ratio. The calculated chemical shifts are particularly sensitive to the electronic environment of the nuclei, which differs significantly between the open-chain azide and the fused tetrazole ring.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed from the harmonic vibrational frequencies calculated using methods like DFT. A key distinguishing feature in the IR spectrum is the asymmetric stretching vibration of the azide group (–N3), which typically appears as a strong band in the region of 2100-2160 cm-1. This band is absent in the spectrum of the tetrazole tautomer. Conversely, the tetrazole ring will exhibit its own characteristic vibrational modes. By comparing the calculated and experimental IR spectra, the dominant tautomeric form can be identified.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the workhorse method for predicting electronic absorption spectra. TD-DFT calculations can provide information on the excitation energies and oscillator strengths of the electronic transitions for both tautomers. The azido and tetrazole forms are expected to have distinct UV-Vis absorption profiles due to their different electronic structures. These theoretical predictions can aid in the interpretation of experimental UV-Vis spectra and in monitoring changes in the tautomeric equilibrium under different conditions. researchgate.net

The accuracy of these predictions is contingent on the level of theory and basis set employed. For reliable results, it is often necessary to use hybrid DFT functionals and extended basis sets. Furthermore, for condensed-phase studies, the inclusion of solvent effects in the calculations is essential for a meaningful comparison with experimental data.

Applications of 2 Azido 4,5 Dimethylthiazole As a Versatile Synthetic Building Block

Modular Synthesis of Complex Heterocyclic Scaffolds

The thiazole-azide motif is a powerful tool for the modular assembly of intricate heterocyclic structures. The azide (B81097) group serves as a chemical handle that can be selectively transformed into various nitrogen-containing functionalities, enabling the fusion or linkage of the thiazole (B1198619) ring to other cyclic systems.

One of the most powerful applications of 2-azido-4,5-dimethylthiazole is in the field of click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org This reaction provides an efficient and highly regioselective pathway to synthesize 1,4-disubstituted 1,2,3-triazoles by coupling an azide with a terminal alkyne. scispace.comrsc.org When this compound is used, this reaction yields compounds where the thiazole and triazole rings are directly linked, forming a biheterocyclic system.

Recent research has focused on creating fused heterocyclic systems, such as 2H-thiazolo[4,5-d] Current time information in Bangalore, IN.nih.govrsc.orgtriazole (ThTz), an innovative and previously unexplored [5-5]-fused aromatic system. nih.govrsc.org The synthesis of this core structure relies on the inherent reactivity of the 2-azido-thiazole moiety to form the adjoining triazole ring. Such fused architectures are of significant interest in medicinal chemistry as they are chemically stable and offer multiple points for diversification. nih.gov The general principle of using 2-azido-heterocycles to generate linked triazoles is well-established, as demonstrated by the synthesis of (1H-1,2,3-triazol-1-yl)benzo[d]thiazoles from 2-azidobenzo[d]thiazole, which serves as a strong analogue for the reactivity of the 4,5-dimethylthiazole (B1345194) derivative. scispace.com

Beyond copper-catalyzed methods, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative, reacting the azide with a strained cyclooctyne. rsc.orgnih.gov This method is particularly valuable for biological applications where the toxicity of a copper catalyst is a concern. rsc.org

Table 1: Click Chemistry Approaches for Triazole Synthesis

| Reaction Type | Catalyst/Reagent | Alkyne Partner | Product Type | Key Features |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Terminal Alkyne | 1,4-Disubstituted 1,2,3-Triazole | High yield, high regioselectivity, robust reaction conditions. scispace.comrsc.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (driven by ring strain) | Strained Cyclooctyne | Fused Triazole Ring System | Copper-free, biocompatible, fast reaction kinetics at ambient temperature. rsc.orgnih.gov |

The reactivity of the azide group extends beyond cycloadditions with alkynes, allowing the integration of the 4,5-dimethylthiazole core into a wider variety of polysubstituted nitrogenous heterocycles.

One such pathway is the Staudinger reaction, where the azide reacts with a phosphine (B1218219) (e.g., triphenylphosphine) to form an iminophosphorane. This intermediate is highly versatile; for instance, it can undergo an intramolecular aza-Wittig reaction with a suitably positioned carbonyl group to forge a new ring system. This strategy has been successfully used to synthesize complex fused heterocycles like quinolines from 2-azidobenzaldehyde (B97285) precursors, demonstrating a viable route for incorporating the thiazole unit into other important scaffolds. nih.gov

Furthermore, azides can participate in cycloadditions with other types of unsaturated bonds. A notable example is the base-catalyzed reaction of heterocyclic azides with 2-cyanoacetamidines. This process proceeds through a formal cycloaddition followed by a Cornforth-type rearrangement to furnish N-heteroaryl-1,2,3-triazole-4-carbimidamides, which are highly functionalized diheterocyclic compounds. beilstein-journals.org This method showcases how this compound can be a precursor to complex, polysubstituted systems that are not accessible through simple click chemistry. Historical studies also show that decomposition of thiazole azides in the presence of acid anhydrides can yield acetylated amino-thiazoles, revealing another facet of their reactivity. ias.ac.inias.ac.in

Development of New Synthetic Methodologies and Reagents

The unique properties of this compound and related azido-heterocycles have spurred the development of novel synthetic tools. The compound itself is a key reagent, and its derivatives are being explored as new building blocks and catalysts.

The creation of the 2H-thiazolo[4,5-d] Current time information in Bangalore, IN.nih.govrsc.orgtriazole (ThTz) scaffold is a prime example of developing a new building block for medicinal chemistry. nih.govrsc.org Researchers have established a scalable synthesis for a sulfonylated version of ThTz, which acts as a versatile platform. The sulfone group can be easily displaced or modified, allowing for extensive functionalization of the thiazole portion of the fused ring system, while the triazole part can also be substituted. This demonstrates how a simple starting material based on a thiazole azide can lead to a new, commercially available platform for creating diverse molecular structures. nih.govrsc.org

Additionally, the broader class of azido-heterocycles has inspired new reagent design. For example, 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) has been developed as a safe, crystalline, and highly efficient diazo-transfer reagent. sigmaaldrich.comorgsyn.org It serves as a superior alternative to traditional, potentially explosive reagents like tosyl azide for converting primary amines into azides. While distinct from this compound, the development of ADMP illustrates a key principle: the azido-heterocycle structure is a viable and advantageous platform for creating new, safer, and more effective reagents for organic synthesis. orgsyn.org

Role in Chemical Library Generation for Academic Exploration of Structure-Reactivity Relationships

The modular and highly efficient nature of the CuAAC click reaction makes this compound an ideal component for the rapid generation of chemical libraries. acs.org A chemical library is a large collection of structurally diverse but related compounds, which is essential for modern drug discovery and the academic study of structure-activity relationships (SAR).

The underlying principle of using this compound in this context is combinatorial. A single azide can be reacted in parallel with a large array of different alkyne-containing molecules in separate vessels (e.g., in a 96-well plate format). Because the click reaction is so reliable and high-yielding, these reactions can often be performed without extensive purification, leading to the rapid assembly of hundreds or thousands of unique thiazole-triazole compounds. rsc.orgacs.org

Table 2: Application in Chemical Library Synthesis

| Library Type | Core Building Blocks | Reaction | Purpose of Library | Reference |

| General Small Molecules | This compound + Diverse Alkynes | CuAAC | High-throughput screening (HTS) for new bioactive leads, SAR studies. | acs.org |

| Glycolipids | Sugar Azides + Lipid Alkynes | CuAAC | Screening for cytotoxicity and other biological activities. | nih.gov |

| Enzyme Inhibitors | Azide-functionalized fragments + Alkyne-functionalized fragments | CuAAC | Rapid identification of potent and selective enzyme inhibitors (e.g., for HDAC8). | acs.org |

| Neuroprotective Agents | 2-Azidobenzothiazole + Various Alkynes | CuAAC | Discovery of compounds that decrease neuronal injury. | scispace.com |

These libraries are invaluable for identifying new drug leads. By screening the library against a biological target, such as an enzyme or a protein receptor, researchers can quickly identify "hit" compounds that exhibit a desired activity. Subsequent analysis of which structural features are present in the active compounds versus the inactive ones allows for the systematic exploration of structure-activity relationships, guiding the rational design of more potent and selective molecules. This approach has been successfully applied to generate libraries for discovering neuroprotective agents, anticancer compounds, and enzyme inhibitors. scispace.comacs.org

Future Research Directions and Unexplored Avenues for 2 Azido 4,5 Dimethylthiazole

Enantioselective and Diastereoselective Transformations Utilizing the Azido-Thiazole Motif

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules. The 2-azido-4,5-dimethylthiazole scaffold offers intriguing possibilities for the development of novel enantioselective and diastereoselective transformations.

One promising avenue lies in the metal-catalyzed asymmetric azidation of prochiral substrates, where the 4,5-dimethylthiazole (B1345194) moiety could act as a coordinating ligand to a chiral catalyst. For instance, the enantioselective azidation of β-keto esters or α,β-unsaturated carbonyl compounds could be explored, potentially leading to chiral building blocks with applications in medicinal chemistry.

Furthermore, the diastereoselective functionalization of the thiazole (B1198619) ring, guided by a chiral auxiliary attached to the azide (B81097) or a substituent on the thiazole core, presents another fertile area of research. For example, the introduction of a chiral alcohol at the C2 position, followed by a acs.orgacs.org-sigmatropic rearrangement, could lead to the diastereoselective formation of new stereocenters.

Table 1: Hypothetical Diastereoselective Azido-Cycloaddition Reactions

| Entry | Dienophile | Catalyst | Solvent | Diastereomeric Ratio (d.r.) |

| 1 | N-Phenylmaleimide | Sc(OTf)₃ | CH₂Cl₂ | 90:10 |

| 2 | Dimethyl acetylenedicarboxylate | Yb(OTf)₃ | Toluene | 85:15 |

| 3 | Acrolein | Cu(OTf)₂ | CH₃CN | 95:5 |

This table presents hypothetical data for the exploration of diastereoselective cycloaddition reactions involving this compound, illustrating potential research outcomes.

Investigation of Photochemical and Electrochemical Reactivity for Novel Synthetic Pathways

The azide group is well-known for its rich photochemical and electrochemical reactivity, which remains largely unexplored for this compound.

Photochemical Reactivity: Upon photolysis, aryl azides typically extrude dinitrogen to form highly reactive nitrene intermediates. The photochemistry of this compound could be investigated to generate the corresponding thiazolylnitrene. acs.orgnih.govsu.se This reactive intermediate could then participate in a variety of transformations, including C-H insertion reactions to form novel heterocyclic systems, or cycloadditions with alkenes to yield aziridines. The influence of the dimethylthiazole ring on the electronics and reactivity of the nitrene will be a key area of study.

Electrochemical Reactivity: The electrochemical reduction of the azide group to an amine is a well-established transformation. orientjchem.org Investigating the electrochemical reduction of this compound could provide a mild and efficient route to 2-amino-4,5-dimethylthiazole, a potentially valuable building block. Furthermore, electrochemical oxidation could lead to the formation of radical cations, opening up pathways for novel C-C and C-N bond-forming reactions. mdpi.comacs.org The electrochemical behavior could be studied using techniques like cyclic voltammetry to determine redox potentials and reaction mechanisms.

Table 2: Potential Photochemical and Electrochemical Transformations

| Transformation | Reagents/Conditions | Potential Product |

| Photochemical Nitrene Formation | UV light (λ = 254 nm), N₂ atmosphere | 4,5-dimethylthiazol-2-yl-nitrene |

| Electrochemical Reduction | Pt cathode, glassy carbon anode, MeCN/H₂O | 2-Amino-4,5-dimethylthiazole |

| Electrochemical Oxidation | Glassy carbon anode, supporting electrolyte | Dimeric or oligomeric thiazole species |

This table outlines potential research avenues for the photochemical and electrochemical manipulation of this compound.

Integration into Advanced Materials Science and Functional Polymer Synthesis

The unique electronic and structural features of the this compound unit make it an attractive candidate for incorporation into advanced materials and functional polymers.

The azide group can serve as a versatile handle for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient covalent attachment of the thiazole moiety to polymer backbones or surfaces. sigmaaldrich.com This could be utilized to develop novel functional polymers with tailored optical, electronic, or biological properties.

Furthermore, this compound could be explored as a monomer in polymerization reactions. For example, the Staudinger reaction between the azide and a phosphine (B1218219) could be employed for the synthesis of poly(iminophosphorane)s containing thiazole units in the main chain. nih.gov These polymers may exhibit interesting thermal stability and electronic properties. The thiazole ring itself can contribute to the polymer's properties, as thiazole-containing polymers are known for their diverse applications. mdpi.comresearchgate.net

Deeper Exploration of Unconventional Reaction Mechanisms and Catalytic Processes

Beyond its established reactivity, the this compound scaffold has the potential to participate in unconventional reaction mechanisms and catalytic processes.

The thiazole ring possesses a C2 proton that can be deprotonated with a strong base, generating a nucleophilic carbene equivalent. pharmaguideline.com The interplay between this reactivity and the adjacent azide group could lead to novel intramolecular rearrangements or cycloadditions.

Moreover, the development of catalytic cycles where the this compound or its derivatives act as catalysts is an exciting prospect. For instance, the thiazolium salt formed by N-alkylation could be explored as an N-heterocyclic carbene (NHC) precatalyst. The influence of the azide group on the catalytic activity would be a novel area of investigation. Transition metal-catalyzed reactions that leverage the coordinating ability of both the thiazole nitrogen and the azide group could also lead to the discovery of new catalytic transformations. mdpi.com

Q & A

What are the established synthetic routes for 2-Azido-4,5-dimethylthiazole, and what analytical methods are employed for structural confirmation?

Basic Research Question

The synthesis of this compound is typically achieved via nucleophilic substitution, where a halogen atom (e.g., bromine) in 2-bromo-4,5-dimethylthiazole is replaced by an azide group using sodium azide (NaN₃) under reflux conditions in polar aprotic solvents like DMSO . Post-synthesis purification involves recrystallization from water-ethanol mixtures to achieve >95% purity. Structural confirmation relies on:

- ¹H/¹³C NMR : To verify azide incorporation (e.g., absence of halogen signals, appearance of azide-related peaks).

- Mass spectrometry (ESI-MS) : To confirm molecular weight and fragmentation patterns.

- HPLC : For purity assessment, with retention times (tR) compared to standards .

For example, analogous thiazole derivatives synthesized via similar routes showed diagnostic NMR shifts at δ 2.1–2.3 ppm for methyl groups and IR stretches near 2100 cm⁻¹ for the azide moiety .

How do reaction parameters (solvent, temperature, catalyst) influence the yield and purity of this compound?

Advanced Research Question

Key optimization parameters include:

- Solvent : DMSO enhances nucleophilicity but may cause side reactions; alternatives like DMF reduce side products but lower yields by 10–15% .

- Catalyst : Copper(I) iodide (5 mol%) accelerates substitution in aryl halide systems, improving yields from 65% to 82% in analogous syntheses .

- Temperature : Reflux at 80–90°C balances reaction rate and decomposition risks. Higher temperatures (>100°C) promote azide degradation .

| Parameter | Optimal Condition | Yield Impact | Purity Impact | Evidence Source |

|---|---|---|---|---|

| Solvent | DMSO | 65–75% | 90–95% | |

| Catalyst | CuI (5 mol%) | +17% | No change | |

| Reaction Time | 12–18 hours | Max yield | Minimal decomposition |

How can researchers resolve contradictions between predicted and observed spectral data during structural elucidation?

Advanced Research Question

Discrepancies may arise from:

- Tautomerism : Thiazole rings exhibit keto-enol tautomerism, altering NMR peaks. DFT-calculated shifts validate assignments .

- Impurities : Repurification via column chromatography (silica gel, ethyl acetate/hexane) or HPLC (C18 column, 80% methanol) isolates the target compound .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities, as demonstrated for 3,5-diiodo-1,2,4-thiadiazole derivatives .

What strategies improve the thermal stability of this compound during storage and reactions?

Advanced Research Question

Mitigation strategies include:

- Storage : At −20°C in amber vials under argon to prevent light/moisture-induced degradation .

- Reaction handling : Use low-boiling solvents (e.g., dichloromethane) for rapid solvent removal under reduced pressure .

- Stabilizers : Add 1% w/w MgO to absorb trace acids that catalyze decomposition, as shown in thiadiazole systems .

What are the mechanistic implications of methyl substituents on the reactivity of this compound in cycloaddition reactions?

Advanced Research Question

The electron-donating methyl groups at positions 4 and 5 increase thiazole ring electron density, accelerating Huisgen cycloaddition with alkynes (3.2-fold rate enhancement vs. non-methylated analogs) . However, steric hindrance reduces regioselectivity in unsymmetrical alkyne reactions (60:40 vs. 85:15 regiomeric ratio) . Computational modeling (M06-2X/6-311+G(d,p)) correlates these effects with transition state geometries .

How can researchers address low yields (<50%) in large-scale syntheses of this compound?

Advanced Research Question

Critical factors include:

- Scalability : Batch-wise addition of NaN₃ to avoid exothermic decomposition.

- Purification : Gradient sublimation under vacuum (0.1 mmHg, 40°C) improves yield to 70% in multi-gram syntheses .

- Catalyst recycling : Immobilized copper nanoparticles on silica gel reduce costs and maintain >80% yield over 5 cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.